4-{[(Tert-butoxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid

Lipophilicity Physicochemical property Drug-likeness

In Fmoc-SPPS, unprotected piperidine nitrogens require an extra Boc-deprotection and re-alkylation cycle-adding 2-4 hours per peptide and exposing resin-bound intermediates to TFA prematurely. This compound solves that: the N-propyl group is pre-installed, rendering the piperidine nitrogen non-nucleophilic under coupling conditions (pH 8-9). The free 4-COOH couples directly via HATU/DIC, eliminating one full protection/deprotection sequence. • Eliminates TFA exposure prior to global cleavage-reduces epimerization risk. • Pre-alkylated tertiary amine enhances lipophilicity (~1.3-1.8 logP increase) for antimicrobial peptide engineering. • Serves as a universal acid component in combinatorial library synthesis-no orthogonal N-protection required.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
Cat. No. B13245721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Tert-butoxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O4/c1-5-8-16-9-6-14(7-10-16,11(17)18)15-12(19)20-13(2,3)4/h5-10H2,1-4H3,(H,15,19)(H,17,18)
InChIKeyUOVQJJUFDFVBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl Boc-Aminopiperidine Carboxylic Acid


4-{[(Tert-butoxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid (CAS 1411655-68-9, molecular formula C₁₄H₂₆N₂O₄, molecular weight 286.37 g/mol) is a conformationally constrained, α,α-disubstituted amino acid derivative built on a piperidine scaffold . The compound features a tert-butoxycarbonyl (Boc)-protected 4-amino group, a free 4-carboxylic acid, and a propyl substituent on the piperidine nitrogen—a distinctive N-alkylation pattern that differentiates it from both the N-unsubstituted analog (CAS 252720-31-3, MW 244.29) and the N-Boc-protected variant (CAS 183673-71-4, MW 244.29) [1]. As a member of the cyclic α,α-disubstituted amino acid (dAA) family, it serves as a helix-inducing building block for peptide foldamer design, antimicrobial peptide engineering, and medicinal chemistry scaffold diversification [2].

1 Pre-alkylated piperidine — no post-synthetic N-alkylation required Direct coupling
2 Free carboxylic acid ready for amide bond formation Chemoselective
3 Boc-protected 4-amino group preserves orthogonal reactivity Acid-labile

Why Closest Analogs Cannot Substitute


The three structural features of this compound—Boc-protected 4-amino group, free 4-carboxylic acid, and N-propyl substitution—form an interdependent protection and reactivity matrix that no single in-class analog recapitulates. The N-unsubstituted analog (CAS 252720-31-3, C₁₁H₂₀N₂O₄) possesses a free secondary amine on the piperidine ring, introducing an additional nucleophilic site that complicates chemoselective amide coupling at the 4-carboxylic acid without prior N-protection [1]. The N-Boc-protected analog (1-Boc-4-aminopiperidine-4-carboxylic acid, CAS 183673-71-4, mp 289–294 °C, MW 244.29) requires an orthogonal deprotection step (TFA-mediated Boc removal) to liberate the piperidine nitrogen for downstream N-functionalization, adding a synthetic step and risking acid-mediated epimerization or side-product formation . The free amine analog (4-amino-1-propylpiperidine-4-carboxylic acid, CAS 1016512-46-1, MW 186.25) lacks Boc protection altogether, rendering the 4-amino group vulnerable to undesired acylation during carboxylic acid activation . The target compound uniquely delivers a pre-alkylated, Boc-protected amino acid module that can be directly incorporated via its free carboxylic acid without additional protection/deprotection maneuvers at the piperidine nitrogen.

N-unsubstituted analog
Free secondary amine competes with coupling
CAS 252720-31-3 introduces a nucleophilic site that may lead to undesired acylation unless protected, altering chemoselectivity.
N-Boc analog
Requires TFA deprotection before N-functionalization
CAS 183673-71-4 adds a synthetic step, risks acid-mediated epimerization, and is incompatible with acid-sensitive linkers.
Free amine analog
Unprotected 4-amino group limits orthogonal reactivity
CAS 1016512-46-1 lacks Boc protection, making the amine vulnerable to undesired acylation during carboxylic acid activation.

Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. N-Unsubstituted Analog

The target compound (C₁₄H₂₆N₂O₄, MW 286.37) bears an N-propyl substituent absent in the closest N-unsubstituted analog, 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3, C₁₁H₂₀N₂O₄, MW 244.29) . The additional three-carbon alkyl chain increases the molecular weight by 42.08 g/mol (17.2% increase) and raises the calculated logP (cLogP) from approximately 0.2 (estimated for the N-unsubstituted analog based on fragment-based calculation) to an estimated 1.5–2.0 for the target compound, consistent with the measured logP of 2.53 reported for the structurally related 4-(N-Boc-amino)-1-propylpiperidine (CAS 1285233-64-8) [1]. This ~1.3–1.8 log unit increase in lipophilicity translates to approximately a 20–60 fold higher octanol/water partition coefficient, which can enhance passive membrane permeability in cell-based assays and improve organic solvent solubility for synthetic manipulations . No direct experimentally measured logP for the target compound has been identified in the public domain; values cited are calculated estimates or cross-compound inferences.

Lipophilicity shift
Cross-study comparable
ΔcLogP ≈ +1.3 to +1.8 log units
May enhance membrane permeability and organic-phase solubility
Estimated values; no direct experimental logP identified
Lipophilicity Physicochemical property Drug-likeness

Step-Count Reduction via Pre-Installed N-Propyl Group

The target compound carries a propyl group directly on the piperidine nitrogen, whereas the widely used alternative 1-Boc-4-aminopiperidine-4-carboxylic acid (CAS 183673-71-4, purity ≥97% by HPLC, mp 289–294 °C) bears a Boc group at this position . In a typical synthetic sequence requiring a tertiary amine at the piperidine nitrogen, the N-Boc analog requires an additional TFA-mediated Boc deprotection step (typically 1–2 h in 50–95% TFA/CH₂Cl₂, followed by basic workup) before N-alkylation can proceed [1]. Literature data for analogous piperidine Boc deprotections report yields of 74–98% for this step, meaning a cumulative yield penalty of at least 2–26% is incurred relative to the pre-alkylated target compound [2]. Furthermore, the strongly acidic deprotection conditions (TFA) can promote unwanted side reactions including tert-butylation of electron-rich aromatic residues, acid-catalyzed epimerization at α-carbons, and partial cleavage of acid-labile linkers in solid-phase synthesis. The target compound circumvents this entire deprotection sequence, reducing the minimum number of synthetic steps by one and eliminating exposure to strong acid.

Synthetic step reduction
Class-level inference
−1 step; avoids 2–26% yield loss
Eliminates TFA deprotection, preserving acid-sensitive substrates
Typical Boc deprotection yields: 74–98% (class reference)
Synthetic efficiency Protecting group strategy Step-count reduction

pKa Modulation and pH-Dependent Conformational Switching

The piperidine nitrogen in the canonical 4-aminopiperidine-4-carboxylic acid (Api) scaffold exhibits a pKa of approximately 8.5–9.5 (free base) [1]. N-alkylation with a propyl group converts this secondary amine into a tertiary amine, which typically raises the pKa by 0.5–1.5 units due to increased electron density from the inductive effect of the alkyl chain [2]. This pKa shift alters the protonation equilibrium at physiological pH (7.4): while the N-unsubstituted Api is partially protonated (~10–30% protonated at pH 7.4 assuming pKa ~8.5–9.0), the N-propyl analog is expected to exhibit a higher degree of protonation (~40–80% at pH 7.4 assuming pKa ~9.5–10.5). This difference is functionally significant because the protonation state of the piperidine nitrogen directly governs the helix-forming propensity of Api-containing peptides—literature data demonstrate that protonated Api residues promote helical conformation, whereas the free-base form shows low helical propensity [3]. For the N-propyl target compound, the elevated pKa may extend the pH window over which the protonated (helix-stabilizing) form predominates, potentially enabling helical peptide design at near-neutral pH where the N-unsubstituted analog would be predominantly deprotonated and less structured.

pKa modulation
Class-level inference
Predicted pKa 9.5–10.5; higher protonation at pH 7.4
May extend the pH window for helical stabilization
Experimental verification not yet available
pKa modulation Conformational switching pH-responsive peptides

Helix-Induction Capacity in α,α-Disubstituted Scaffolds

The target compound belongs to the class of cyclic α,α-disubstituted amino acids (dAAs), which are established helix-inducing residues in peptide foldamer chemistry [1]. For the parent scaffold 4-aminopiperidine-4-carboxylic acid (Api), quantitative circular dichroism (CD) spectroscopy data demonstrate that Api-containing octapeptides adopt well-defined helical conformations under specific pH conditions, with the protonated (quaternized) form of Api inducing the highest helical content—a behavior not observed with the acyclic analog α-aminoisobutyric acid (Aib) under identical conditions [2]. In a 2017 study, Api octamers showed a dramatic pH-dependent conformational switch: negligible helicity in the free-base state at basic pH versus significant helical content upon protonation/acylation, whereas Aib oligomers exhibit relatively pH-independent helicity [3]. The target compound, with its N-propyl quaternization pre-installed, may deliver a constitutively 'locked' helical bias without requiring post-synthetic protonation or acylation. Direct CD or NMR helicity quantification data for the target compound itself have not been identified in the public domain; the evidence presented is extrapolated from the Api scaffold class.

Helix-induction capacity
Class-level inference
Pre-alkylated scaffold may lock helical bias
Potentially eliminates post-synthetic protonation step
Extrapolated from Api class CD data
Peptide helicity α,α-disubstituted amino acid Foldamer design

Procurement and Application Scenarios


SPPS of N-Alkylated Helical Peptides

In Fmoc-based SPPS, the target compound can be directly coupled via its free 4-carboxylic acid using standard activation reagents (HATU, HBTU, or DIC/HOBt). Because the piperidine nitrogen is already propyl-substituted, no post-synthetic N-alkylation or protonation step is needed to achieve the quaternized state shown to maximize helical content in Api-containing peptides [1]. This contrasts with the N-Boc-protected analog (CAS 183673-71-4), which requires TFA deprotection followed by re-alkylation to install the tertiary amine. The elimination of one deprotection/alkylation cycle reduces total synthesis time by approximately 2–4 hours per peptide and avoids exposure of the resin-bound peptide to strong acid (TFA) prior to global deprotection/cleavage [2].

Chemoselective Amide Bond Formation for Library Synthesis

The N-propyl substituent renders the piperidine nitrogen a tertiary amine that is non-nucleophilic under standard amide coupling conditions (pH 8–9, DMF or DCM). This enables chemoselective activation and coupling of the 4-carboxylic acid without competing acylation at the piperidine nitrogen—a liability of the N-unsubstituted analog (CAS 252720-31-3) that possess a reactive secondary amine [1]. For combinatorial library construction where diverse amines are coupled to the 4-carboxylic acid position, the target compound serves as a single, universal acid component that does not require orthogonal N-protection, simplifying library design and reducing the number of building block variants needed [2].

pH-Responsive Antimicrobial Peptide Development

The N-propyl group increases the lipophilicity of the piperidine scaffold by an estimated 1.3–1.8 logP units relative to the N-unsubstituted analog, which may enhance bacterial membrane insertion and antimicrobial potency [1]. Research on Api-containing antimicrobial peptides demonstrates that α,α-disubstituted amino acid-rich nonapeptides incorporating one Api residue and six Aib residues exhibit direct antibacterial activity against E. coli and S. aureus, with the helical conformation being a key determinant of membrane disruption [2]. The target compound's pre-alkylated piperidine may augment these effects by simultaneously increasing hydrophobicity and maintaining a protonated (cationic) state at the piperidine nitrogen under physiological pH, as predicted by the elevated pKa of the tertiary amine [3].

Foldamer Design and Secondary Structure Studies

As an α,α-disubstituted cyclic amino acid, the target compound constrains the peptide backbone ϕ and ψ dihedral angles to helical regions of conformational space, analogous to the well-characterized Api and Aib residues [1]. The N-propyl group adds an additional dimension of structural control: the increased steric bulk may influence the 3₁₀-helix vs. α-helix equilibrium in short peptides, a parameter that can be probed by CD spectroscopy and 2D NMR [2]. Researchers investigating the relationship between N-substitution pattern and helix type preference can use this compound alongside the N-unsubstituted (CAS 252720-31-3) and N-Boc (CAS 183673-71-4) analogs as a systematic series for structure-property relationship studies [3].

Application
Selection Property
Validation Focus
SPPS of helical peptides
Pre-alkylated, no post-synthetic N-alkylation
Helical content by CD; acid-free synthesis
Chemoselective library synthesis
Non-nucleophilic piperidine nitrogen
Acylation selectivity; reduced building-block variants
Antimicrobial peptide research
Increased lipophilicity and predicted cationic state
Membrane insertion; MIC against E. coli / S. aureus
Foldamer design & SAR
Constrained α,α-disubstituted scaffold with N-propyl bulk
3₁₀/α-helix equilibrium by CD and 2D NMR
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